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Compound of Interest

Compound Name: (2R,5R)-2,5-dimethylpyrrolidine

Cat. No.: B1298869 Get Quote

CAS Number: 62617-70-3

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2R,5R)-2,5-dimethylpyrrolidine is a chiral cyclic amine that serves as a valuable building

block and chiral auxiliary in asymmetric synthesis.[1] Its C2-symmetric structure is pivotal in

transferring stereochemical information, enabling the synthesis of enantiomerically pure

compounds.[1] This guide provides a comprehensive overview of its chemical and physical

properties, a detailed experimental protocol for its synthesis, and its applications in organic

synthesis and drug development.

Chemical and Physical Properties
(2R,5R)-2,5-dimethylpyrrolidine is a flammable and corrosive liquid that is harmful if

swallowed.[2] It is crucial to handle this compound with appropriate personal protective

equipment in a well-ventilated fume hood.
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Property Value Reference(s)

Molecular Formula C₆H₁₃N [2]

Molecular Weight 99.17 g/mol [2]

IUPAC Name
(2R,5R)-2,5-

dimethylpyrrolidine
[2]

Synonyms

(-)-trans-2,5-

Dimethylpyrrolidine, (2R,5R)-

(-)-2,5-dimethylpyrrolidine

[2]

Physical Properties
Note: Some physical properties are reported for a mixture of cis and trans isomers.

Property Value Reference(s)

Boiling Point 105-106 °C (lit.)

Density 0.81 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.4299 (lit.)

Spectroscopic Data
While specific high-resolution spectra for the pure (2R,5R)-isomer are not readily available in

the public domain, typical spectroscopic features can be inferred from data on related

compounds and general principles.

¹H NMR (Proton NMR):

-CH(CH₃)- (methine protons): Multiplets, typically in the range of 2.5-3.5 ppm.

-CH₂- (methylene protons): Multiplets, typically in the range of 1.2-2.0 ppm.

-CH₃ (methyl protons): Doublets, typically in the range of 1.0-1.3 ppm.
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-NH- (amine proton): A broad singlet, the chemical shift of which is concentration and solvent

dependent.

¹³C NMR (Carbon NMR):

-CH(CH₃)- (methine carbons): Typically in the range of 50-60 ppm.

-CH₂- (methylene carbons): Typically in the range of 30-40 ppm.

-CH₃ (methyl carbons): Typically in the range of 20-25 ppm.

Mass Spectrometry (MS):

The molecular ion peak (M+) would be observed at m/z = 99.

Common fragmentation patterns would involve the loss of a methyl group (M-15) leading to a

fragment at m/z = 84.

Infrared (IR) Spectroscopy:

N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

C-H stretch (alkane): Strong bands in the region of 2850-2960 cm⁻¹.

N-H bend: A moderate band in the region of 1590-1650 cm⁻¹.

Experimental Protocols: Synthesis of (2R,5R)-2,5-
dimethylpyrrolidine
An effective and widely cited method for the synthesis of (2R,5R)-2,5-dimethylpyrrolidine
proceeds from the achiral starting material 2,5-hexanedione.[1][3] The key step is the

asymmetric reduction of the diketone to the chiral diol, (2S,5S)-2,5-hexanediol, using baker's

yeast (Saccharomyces cerevisiae).[1][3] The diol is then converted to the target pyrrolidine.

Workflow for the Synthesis of (2R,5R)-2,5-
dimethylpyrrolidine
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Step 1: Biocatalytic Reduction

Step 2: Mesylation

Step 3: Cyclization and Deprotection
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Caption: Synthetic workflow for (2R,5R)-2,5-dimethylpyrrolidine.
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Detailed Methodology
Step 1: Asymmetric Reduction of 2,5-Hexanedione to (2S,5S)-2,5-Hexanediol[1][3]

Preparation of the Yeast Suspension: In a sterile flask, suspend baker's yeast in a solution of

sucrose in warm water (approximately 35-40°C). Allow the yeast to activate for about 30

minutes.

Reduction Reaction: Add 2,5-hexanedione to the activated yeast suspension. The reaction is

typically carried out at room temperature with gentle stirring for 48-72 hours. The progress of

the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of

celite to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a

suitable organic solvent, such as ethyl acetate. Dry the combined organic extracts over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol

can be purified by column chromatography on silica gel.

Step 2: Conversion of (2S,5S)-2,5-Hexanediol to (2R,5R)-2,5-dimethylpyrrolidine[3]

Mesylation of the Diol: Dissolve the purified (2S,5S)-2,5-hexanediol in dichloromethane and

cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of

methanesulfonyl chloride. Stir the reaction mixture at 0°C for a few hours. The reaction

progress can be monitored by TLC.

Work-up of the Mesylate: Quench the reaction with water and separate the organic layer.

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution,

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude dimesylate.

Cyclization with Benzylamine: Dissolve the crude dimesylate in a suitable solvent, such as

acetonitrile, and add benzylamine. Heat the reaction mixture to reflux and stir until the

reaction is complete (monitored by TLC).

Work-up and Deprotection: Cool the reaction mixture and remove the solvent under reduced

pressure. Dissolve the residue in an appropriate solvent and wash with water to remove any
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salts. The crude N-benzylpyrrolidine can be purified by column chromatography. The N-

benzyl group is then removed by catalytic hydrogenation (H₂ gas with a palladium on carbon

catalyst) to yield the final product, (2R,5R)-2,5-dimethylpyrrolidine.

Final Purification: The final product can be purified by distillation under reduced pressure.

Applications in Asymmetric Synthesis
(2R,5R)-2,5-dimethylpyrrolidine is primarily used as a chiral auxiliary. A chiral auxiliary is a

stereogenic group that is temporarily incorporated into a prochiral substrate to direct a

subsequent stereoselective reaction. After the desired stereochemistry has been established,

the auxiliary is removed.

General Workflow for a Chiral Auxiliary
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Caption: Logical workflow for using a chiral auxiliary.

Examples of Applications
(2R,5R)-2,5-dimethylpyrrolidine has been successfully employed in a variety of asymmetric

transformations, including:

Asymmetric Alkylation: The formation of chiral enamines from the reaction of (2R,5R)-2,5-
dimethylpyrrolidine with ketones or aldehydes allows for the diastereoselective alkylation

of the α-carbon. Subsequent hydrolysis of the enamine yields the enantiomerically enriched

α-alkylated carbonyl compound and regenerates the chiral auxiliary.
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Asymmetric Michael Additions: Chiral enamines derived from this auxiliary can undergo

diastereoselective conjugate addition to α,β-unsaturated carbonyl compounds.

Asymmetric Aldol Reactions: The chiral environment provided by the auxiliary can control the

stereochemical outcome of aldol reactions.

Role in Drug Development
The pyrrolidine ring is a common scaffold in many FDA-approved drugs and biologically active

natural products.[4][5] Its three-dimensional structure allows for the precise spatial arrangement

of functional groups, which is crucial for molecular recognition and biological activity.[4]

While (2R,5R)-2,5-dimethylpyrrolidine itself is not typically found as a core structural

component in final drug molecules, its role as a chiral auxiliary is critical in the synthesis of

enantiomerically pure pharmaceutical intermediates.[6] The ability to selectively synthesize one

enantiomer of a drug is of paramount importance, as different enantiomers can have different

pharmacological, metabolic, and toxicological profiles.

By enabling the efficient and highly selective synthesis of chiral building blocks, (2R,5R)-2,5-
dimethylpyrrolidine contributes significantly to the development of new therapeutics, including

antiviral and anticancer agents.[6] Its use allows medicinal chemists to construct complex

molecular architectures with a high degree of stereochemical control, which is essential for

optimizing drug-target interactions and improving the safety and efficacy of new medicines.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC
[pmc.ncbi.nlm.nih.gov]

2. 2,5-Dimethylpyrrolidine, (2R,5R)- | C6H13N | CID 641767 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1239658/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://www.benchchem.com/product/b1298869?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chiral-pyrrolidine-derivatives-key-building-blocks-for-pharma-zt
https://www.benchchem.com/product/b1298869?utm_src=pdf-body
https://www.benchchem.com/product/b1298869?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chiral-pyrrolidine-derivatives-key-building-blocks-for-pharma-zt
https://www.nbinno.com/article/pharmaceutical-intermediates/chiral-pyrrolidine-derivatives-key-building-blocks-for-pharma-zt
https://www.benchchem.com/product/b1298869?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10251504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10251504/
https://pubchem.ncbi.nlm.nih.gov/compound/641767
https://pubchem.ncbi.nlm.nih.gov/compound/641767
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pubs.acs.org [pubs.acs.org]

4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology
[frontiersin.org]

6. nbinno.com [nbinno.com]

To cite this document: BenchChem. [In-Depth Technical Guide: (2R,5R)-2,5-
dimethylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298869#2r-5r-2-5-dimethylpyrrolidine-cas-number-
62617-70-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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